molecular formula C7H16Cl2N2O B1468357 Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride CAS No. 1257998-65-4

Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride

Cat. No.: B1468357
CAS No.: 1257998-65-4
M. Wt: 215.12 g/mol
InChI Key: NTFPIALZQJURCZ-UHFFFAOYSA-N
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Description

Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2O. It is known for its unique structure, which includes a pyrazine ring fused with an oxazine ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazine derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction is usually carried out under inert atmosphere and at room temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and modulate signaling pathways, leading to its biological effects. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting topoisomerase II .

Comparison with Similar Compounds

Similar Compounds

  • Octahydropiperazino[2,1-c]morpholine dihydrochloride
  • Octahydropyrazino[2,1-c][1,4]oxazine hydrochloride

Uniqueness

Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-2-9-3-4-10-6-7(9)5-8-1;;/h7-8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFPIALZQJURCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCOCC2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride
Reactant of Route 2
Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride
Reactant of Route 3
Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride
Reactant of Route 4
Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride
Reactant of Route 5
Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride
Reactant of Route 6
Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride

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